molecular formula C18H16ClFN2O2 B2524623 2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954722-05-5

2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2524623
CAS No.: 954722-05-5
M. Wt: 346.79
InChI Key: ATNGROXQTHUBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a benzamide core substituted with chloro and fluoro groups, along with a pyrrolidinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-6-fluorobenzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety is introduced through a nucleophilic substitution reaction, where the benzamide intermediate reacts with a pyrrolidinone derivative.

    Final Coupling: The final step involves the coupling of the phenyl group to the pyrrolidinone moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For instance, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide
  • 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide exhibits unique properties due to the presence of both chloro and fluoro substituents on the benzamide core. These substituents enhance its chemical stability and reactivity, making it a valuable compound for various applications.

Biological Activity

2-Chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring a chloro and fluoro substitution, positions it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H14ClFN2O2
  • Molecular Weight : 332.7567 g/mol
  • CAS Number : 896361-78-7

The primary biological target of this compound is the Succinate Dehydrogenase (SDH) enzyme. The interaction occurs through:

  • Hydrogen Bonding : The compound forms hydrogen bonds with specific residues in the SDH enzyme.
  • Pi-Pi Interactions : Aromatic rings within the compound engage in pi-pi stacking with aromatic residues of the enzyme.

Biochemical Pathways

Inhibition of SDH disrupts:

  • Citric Acid Cycle : Essential for cellular respiration and energy production.
  • Electron Transport Chain : Critical for ATP synthesis.

This disruption can lead to reduced energy availability in cells, potentially impacting cell survival and function.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The inhibition of SDH may lead to increased reactive oxygen species (ROS), promoting cancer cell death.

Anti-inflammatory Effects

Preliminary research suggests that this compound may have anti-inflammatory properties, making it a candidate for treating diseases characterized by chronic inflammation.

Neuroprotective Effects

Due to its ability to cross the blood-brain barrier, there is potential for this compound to be explored in neurodegenerative disease models, where SDH inhibition could protect neuronal cells from stress-induced damage.

Case Studies and Research Findings

StudyFindings
Study on SDH Inhibition Demonstrated that structural analogs of benzamides effectively inhibit SDH, leading to reduced cell viability in cancer cell lines.
Neuroprotective Research Investigated the effects of similar compounds in models of Alzheimer's disease; results indicated potential protective effects against neuronal cell death .
Anti-inflammatory Activity Compounds with similar functional groups showed significant reduction in inflammatory markers in vitro .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-14-7-4-8-15(20)17(14)18(24)21-10-12-9-16(23)22(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNGROXQTHUBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.